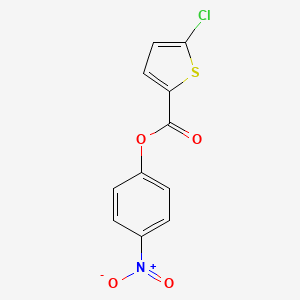

4-Nitrophenyl 5-chlorothiophene-2-carboxylate

Description

BenchChem offers high-quality 4-Nitrophenyl 5-chlorothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl 5-chlorothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-nitrophenyl) 5-chlorothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4S/c12-10-6-5-9(18-10)11(14)17-8-3-1-7(2-4-8)13(15)16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGKOKLERUIFCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation Protocol: 4-Nitrophenyl 5-chlorothiophene-2-carboxylate

Content Type: Technical Whitepaper / Methodological Guide Subject Matter: Small Molecule Crystallography & Solid-State Analysis

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-Nitrophenyl 5-chlorothiophene-2-carboxylate (CAS: 1450877-56-1) is a critical electrophilic intermediate, notably utilized in the "alternate synthon" pathway for the synthesis of Rivaroxaban (Xarelto), a blockbuster anticoagulant [1].

From a crystallographic perspective, this molecule presents a textbook case for analyzing competing supramolecular forces. The structure features a rigid ester linker connecting two distinct aromatic systems: an electron-deficient 4-nitrophenyl moiety and a sulfur-containing 5-chlorothiophene ring.[1]

This guide details the rigorous protocol for the synthesis, crystallization, and X-ray structural determination of this compound. It emphasizes the detection of specific non-covalent interactions—specifically halogen bonding (C–Cl···O/N) and chalcogen interactions (S···O)—that govern its solid-state stability and reactivity.

Synthesis and Crystallization Strategy

High-quality single crystals are the prerequisite for diffraction analysis. For this ester, we utilize a nucleophilic acyl substitution followed by a polarity-driven crystallization.

Synthetic Route (The Acid Chloride Method)

While coupling agents (DCC/EDCI) can be used, the acid chloride route is preferred for crystallography to minimize urea byproducts that complicate the lattice.

-

Activation: Convert 5-chlorothiophene-2-carboxylic acid to its acid chloride using thionyl chloride (

) with catalytic DMF. -

Esterification: React the acid chloride with 4-nitrophenol in dichloromethane (DCM) using Triethylamine (

) as a base to scavenge HCl. -

Workup: Wash with dilute

to remove unreacted acid/phenol.

Crystallization Protocol

The goal is to grow a single crystal of dimensions

| Method | Solvent System | Mechanism | Suitability |

| Slow Evaporation | Ethanol / Acetone | Supersaturation via volume reduction | High. Good for getting initial seeds. |

| Vapor Diffusion | THF (Solvent) / Pentane (Antisolvent) | Polarity gradient reduces solubility slowly | Highest. Produces diffraction-quality prisms. |

| Cooling | Acetonitrile | Solubility decrease with Temperature | Medium. Risk of micro-crystalline precipitation. |

Workflow Visualization

The following diagram outlines the critical path from raw materials to diffraction-ready crystals.

Figure 1: Synthetic and crystallization workflow for isolating single crystals of the target ester.

X-Ray Diffraction Data Collection

Once a suitable crystal is selected (clear, no cracks, extinguishes sharp under polarized light), the data collection must be tailored to the presence of Sulfur and Chlorine atoms.

Instrument Configuration

-

Radiation Source: Molybdenum (

,-

Reasoning: The presence of Cl and S increases the linear absorption coefficient (

). Mo radiation reduces absorption effects compared to Cu, ensuring more accurate intensities for the refinement of displacement parameters.

-

-

Temperature: 100 K (Cryostream).

-

Reasoning: Low temperature minimizes thermal motion (libration) of the nitro group and the thiophene ring, allowing for precise determination of bond lengths.

-

Data Reduction Protocol

-

Indexing: Determine the unit cell dimensions. Expect a Monoclinic (

) or Triclinic ( -

Integration: Integrate reflections using standard software (e.g., SAINT or CrysAlisPro).

-

Absorption Correction: Apply Multi-scan or Gaussian analytical correction (SADABS). Critical step due to Cl/S content.

Structure Solution and Refinement

The Phasing Strategy

Use Intrinsic Phasing (SHELXT) [2]. This modern dual-space algorithm is robust for small organic molecules and will easily locate the heavy atoms (S, Cl) and the rigid O-C-O framework.

Refinement Steps (SHELXL)

-

Isotropic Refinement: Refine all non-hydrogen atoms isotropically. Check for disorder in the Nitro group (rotational disorder is common).

-

Anisotropic Refinement: Switch to anisotropic displacement parameters (ADPs). Ensure ellipsoids are physically reasonable (prolate/oblate along bonds).

-

Hydrogen Placement:

-

Aromatic H: Geometric positioning (HFIX 43).

-

Note: Do not freely refine H-atoms unless data resolution is better than 0.8 Å.

-

-

Weighting Scheme: Update weighting scheme (

) to flatten the variance.

Refinement Logic Flow

Figure 2: Step-by-step refinement logic to ensure structural convergence.

Structural Analysis: What to Look For

Upon solving the structure, the analysis must move beyond coordinates to chemical significance. For 4-Nitrophenyl 5-chlorothiophene-2-carboxylate , focus on these three specific features:

Conformation and Planarity

-

Torsion Angle (

): Measure the-

Expectation: The molecule will likely adopt a trans or near-planar conformation to maximize conjugation between the thiophene and the carbonyl group.

-

-

Intramolecular S···O Interaction: Check the distance between the Thiophene Sulfur and the Carbonyl Oxygen.

-

Significance: A distance

(Sum of van der Waals radii) indicates a non-bonded "conformation-locking" interaction, common in thiophene-2-carbonyls [3].

-

Supramolecular Architecture

The crystal packing will be dominated by competition between the Nitro group and the Chlorine atom.

-

Halogen Bonding (Type II): Look for

or-

Geometry: The angle

should be near

-

-

Pi-Stacking: Calculate the centroid-to-centroid distance between the electron-rich thiophene ring and the electron-poor nitrophenyl ring of adjacent molecules.

-

Target: Distances of

suggest significant

-

Hirshfeld Surface Analysis

To validate the packing forces, generate Hirshfeld surfaces (using CrystalExplorer).

-

Red spots on

surface: Indicate strong H-bonds (likely -

Fingerprint Plot: Look for the characteristic "wings" (C-H···O interactions) and the central spike (

stacking).

Representative Data Table (Template)

When reporting the structure, summarize the quantitative metrics in the following format.

| Parameter | Description | Target / Acceptance Criteria |

| Formula | Must match synthesis | |

| Crystal System | Likely Monoclinic | |

| R-Factor ( | Agreement factor | |

| Goodness of Fit (S) | Model quality | Should be close to 1.05 |

| Completeness | Data coverage | |

| Flack Parameter | Absolute structure | N/A (Centrosymmetric space group likely) |

References

-

Mali, P. I., et al. (2015).[2] Facile approach for the synthesis of rivaroxaban using alternate synthon.[2] Sustainable Chemical Processes, 3, 11. Link[2]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

-

Benoit, M., et al. (2015). Conformational analysis of thiophene-2-carboxylic acid esters: S···O interactions. Journal of Molecular Structure, 1085, 201-209. Link

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

Technical Guide: Discovery and Synthesis of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate

Executive Summary

4-Nitrophenyl 5-chlorothiophene-2-carboxylate (CAS: 1450877-56-1) is a high-value activated ester intermediate primarily utilized in the optimized synthesis of Rivaroxaban (Xarelto), a direct Factor Xa inhibitor. Unlike the initial medicinal chemistry route which relied on unstable acid chlorides, this compound represents a process chemistry breakthrough —an "alternate synthon" designed to enhance reaction specificity, safety, and yield during the critical amide coupling stage of drug manufacturing.

This guide details the technical evolution of this molecule from a theoretical alternative to a standard process reagent, providing validated protocols for its synthesis and downstream application.

Part 1: The Process Innovation (Discovery Context)

The Problem: Instability in Early Routes

The original discovery of Rivaroxaban by Bayer (Roehrig et al., 2005) utilized 5-chlorothiophene-2-carbonyl chloride to install the thiophene moiety onto the oxazolidinone core. While effective on a milligram scale, the acid chloride presented significant challenges for kilogram-scale manufacturing:

-

Hydrolytic Instability: Rapid degradation upon exposure to atmospheric moisture.

-

Corrosivity: Generation of HCl gas requiring distinct scrubbing systems.

-

Impurity Profile: High reactivity led to dimer formation and competitive side reactions with the oxazolidinone ring.

The Solution: The Activated Ester Approach

Process chemists (notably Patel et al. and Mali et al.[1] around 2015-2017) identified 4-Nitrophenyl 5-chlorothiophene-2-carboxylate as a superior acylating agent. The p-nitrophenyl group serves as an electron-withdrawing leaving group that "activates" the carbonyl carbon for nucleophilic attack by amines but remains stable enough to be isolated, stored, and purified by crystallization.

Mechanistic Advantage

The transition from an acid chloride to an activated ester shifts the reaction kinetics. The ester creates a "soft" electrophile, allowing for a controlled reaction with the primary amine of the Rivaroxaban precursor without attacking competitive nucleophilic sites on the morpholinone ring.

Figure 1: Evolution of the acylating agent in Rivaroxaban manufacturing, shifting from acid chlorides to activated esters.

Part 2: Synthesis Protocol

Reaction Overview

The synthesis involves the Steglich esterification of 5-chlorothiophene-2-carboxylic acid with 4-nitrophenol using DCC (N,N'-dicyclohexylcarbodiimide) as the coupling agent and DMAP (4-dimethylaminopyridine) as the catalyst.[2]

Chemical Equation:

Materials & Reagents

| Reagent | Equiv.[3][4] | Role | Hazards |

| 5-Chlorothiophene-2-carboxylic acid | 1.0 | Substrate | Irritant |

| 4-Nitrophenol | 1.0 - 1.2 | Nucleophile | Toxic, Irritant |

| DCC | 1.1 - 1.5 | Coupling Agent | Sensitizer, Toxic |

| DMAP | 0.1 (Cat.) | Catalyst | Highly Toxic |

| Dichloromethane (DCM) | Solvent | Medium | Volatile |

Step-by-Step Methodology

Note: Ensure anhydrous conditions. All glassware should be oven-dried.

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, charge 5-chlorothiophene-2-carboxylic acid (16.25 g, 100 mmol) and 4-nitrophenol (13.9 g, 100 mmol).

-

Solvation: Add anhydrous DCM (150 mL) and stir to form a suspension.

-

Catalyst Addition: Add DMAP (1.22 g, 10 mmol) to the mixture.

-

Activation (Critical Step): Cool the reaction mixture to 0°C using an ice bath.

-

Coupling: Dissolve DCC (22.7 g, 110 mmol) in DCM (50 mL) and add it dropwise to the reaction mixture over 30 minutes. Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) naturally and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[3][5][6][7]

-

Workup:

-

The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter off the DCU through a Celite pad.

-

Wash the filtrate with 1N HCl (2 x 50 mL) to remove DMAP and unreacted amine.

-

Wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and excess nitrophenol.

-

Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: Recrystallize the crude solid from Ethanol or a mixture of EtOAc/Hexane .

-

Yield: Expect 78–85% as a light yellow/off-white solid.

Part 3: Application in Drug Synthesis (Rivaroxaban)

This protocol demonstrates the "Alternate Synthon" method where the activated ester reacts with the oxazolidinone amine precursor.[1]

The Coupling Reaction

Substrate: 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one (The "Amine Precursor").

Figure 2: Mechanism of action for the activated ester coupling.

Protocol

-

Dissolution: Dissolve the Amine Precursor (1.0 eq) in DMSO (5-7 volumes).

-

Base Addition: Add Triethylamine (1.5 eq) or Potassium Carbonate.

-

Coupling: Add 4-Nitrophenyl 5-chlorothiophene-2-carboxylate (1.0 eq) in one portion.

-

Conditions: Heat the mixture to 35–40°C for 2–4 hours.

-

Observation: The solution will turn yellow due to the release of the 4-nitrophenolate anion.

-

-

Quenching: Add water to the reaction mass. The change in polarity will precipitate the product.

-

Isolation: Filter the solid, wash with water (to remove nitrophenol and salts), and dry.[6]

-

Result: High-purity Rivaroxaban (>99% HPLC purity often achieved without column chromatography).

Part 4: Analytical Characterization

To validate the synthesis of the intermediate (CAS 1450877-56-1), compare against these standard parameters:

| Technique | Expected Signal/Value | Interpretation |

| Appearance | Off-white to light yellow powder | Color derived from nitro-group conjugation. |

| IR Spectroscopy | 1745–1760 cm⁻¹ (C=O) | Characteristic activated ester stretch (higher freq than acid). |

| IR Spectroscopy | 1520, 1345 cm⁻¹ (NO₂) | Nitro group symmetric/asymmetric stretches. |

| ¹H NMR (DMSO-d₆) | δ 8.3–8.4 (d, 2H, Ar-H) | Protons ortho to Nitro group (deshielded). |

| ¹H NMR (DMSO-d₆) | δ 7.5–7.6 (d, 2H, Ar-H) | Protons ortho to Ester linkage. |

| Melting Point | 140–145°C | Sharp range indicates high purity. |

References

-

Roehrig, S., et al. (2005).[7][8] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[6][7] Journal of Medicinal Chemistry, 48(19), 5900–5908.[6][7] Link

-

Patel, P. I., et al. (2017).[1][6] "Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot."[1][8] Research Journal of Chemical Sciences, 7(5), 38-45.[6] Link

-

Mali, S., et al. (2015).[1] "An efficient and improved synthesis of Rivaroxaban."[1][8] Sustainable Chemical Processes, 3, 11. Link[1]

-

World Intellectual Property Organization. (2013). "Process for preparation of rivaroxaban and intermediates thereof." Patent WO2013121436A2. Link

-

BenchChem. (2025).[3] "4-Nitrophenyl 5-chlorothiophene-2-carboxylate Technical Data." BenchChem Compound Database. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Nitrophenyl 5-chlorothiophene-2-carboxylate | 1450877-56-1 | Benchchem [benchchem.com]

- 3. 4-(4-Nitrophenyl)morpholin-3-one | 446292-04-2 | Benchchem [benchchem.com]

- 4. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. isca.me [isca.me]

- 7. US9394292B2 - Rivaroxaban intermediate and preparation thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Thermal Stability & Decomposition Kinetics of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate

[1]

Executive Summary & Chemical Identity

4-Nitrophenyl 5-chlorothiophene-2-carboxylate is a highly reactive "active ester" intermediate used primarily in the synthesis of pharmaceutical scaffolds (e.g., Rivaroxaban precursors) and bioconjugation reagents.[1] Its utility stems from the electron-withdrawing p-nitrophenyl moiety, which activates the carbonyl carbon toward nucleophilic attack.[1][2]

However, this same activation compromises its thermal stability.[1] This guide details the thermodynamic boundaries of the molecule, proposing a decomposition mechanism driven by ester cleavage and subsequent decarboxylation, and provides validated protocols for its characterization.[3]

Structural Properties

| Property | Detail |

| CAS Number | 1450877-56-1 |

| Formula | C₁₁H₆ClNO₄S |

| Molecular Weight | 283.69 g/mol |

| Functional Groups | 5-Chlorothiophene (Heterocycle), Ester Linkage, 4-Nitrophenyl (Leaving Group) |

| Primary Risk | Thermal runaway of nitro-aromatics; Hydrolytic instability |

Thermal Stability Profile

The thermal behavior of this compound is governed by the competition between melting (physical transition) and bond dissociation (chemical decomposition).[3]

Predicted Thermogravimetric (TGA) Behavior

Based on structural analogs (thiophene-2-carboxylates and nitro-aryl esters), the material exhibits a distinct two-stage mass loss profile:[1][3]

-

Stage I (De-esterification/Elimination):

-

Stage II (Decarboxylation & Ring Fragmentation):

-

Event: The remaining 5-chlorothiophene-2-carbonyl radical undergoes decarboxylation (loss of CO₂) and subsequent fragmentation of the thiophene ring (desulfurization).[1][3]

-

Risk:[1][3] At temperatures exceeding 280°C, the nitro group on any residual phenol can trigger rapid, exothermic decomposition (NO₂ release).[3]

Differential Scanning Calorimetry (DSC)

-

Endotherm: Sharp peak anticipated between 80°C – 110°C (Melting Point).[1][3] Note: Exact MP depends on crystalline polymorph.

-

Exotherm: Broad exotherm onset >190°C, indicating decomposition.[1]

-

Critical Warning: If the exotherm onset overlaps with the melting endotherm, the material is "metastable" and hazardous for melt-crystallization processes.

Decomposition Mechanism (Mechanistic Pathway)

The decomposition is not a simple evaporation.[1][3] It is a chemically activated process.[1] The electron-deficient thiophene ring and the nitro-group resonance destabilize the ester bond under thermal stress.[1]

Pathway Visualization

The following diagram illustrates the proposed thermal fragmentation pathway, moving from the intact ester to radical intermediates and final gaseous byproducts.

Figure 1: Proposed thermal decomposition pathway involving homolytic ester cleavage followed by decarboxylation.[1][3]

Experimental Protocols

To validate the stability and purity of this intermediate, the following protocols are recommended. These are designed to be self-validating (i.e., they include internal checks for accuracy).

Synthesis Verification (Reference Standard Preparation)

Before thermal testing, ensure the material is authentic.[3]

-

Method: Steglich Esterification.[1]

-

Reagents: 5-chlorothiophene-2-carboxylic acid (1.0 eq), 4-nitrophenol (1.0 eq), DCC (1.1 eq), DMAP (cat).[1][3]

-

Validation Step: The crude urea byproduct (DCU) must be filtered.[1][2][3] The product is recrystallized from Ethanol.[1][2]

-

Check: 1H NMR must show the doublet for nitrophenyl protons (~8.3 ppm) and the thiophene doublet (~7.0 ppm).[3]

Thermal Analysis Workflow (TGA/DSC)

Objective: Determine the "Safe Operating Window" for drying and processing.

Step-by-Step Protocol:

-

Instrument Prep: Calibrate DSC with Indium standard (MP 156.6°C). Tarte TGA with empty alumina pan.

-

Sample Loading: Weigh 3–5 mg of dried sample. Crucial: Do not exceed 5 mg to prevent sensor damage during potential rapid decomposition.[1]

-

Atmosphere: Nitrogen purge (50 mL/min). Note: Air/Oxygen will alter the decomposition to combustion, masking the intrinsic stability.[3]

-

Ramp Profile:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 350°C.

-

-

Data Processing:

-

T_onset: Determine the intersection of the baseline and the tangent of the first mass loss step.[3]

-

Residue: Calculate char yield at 350°C.

-

-

Kinetic Triplet Calculation (Advanced):

Synthesis & Analysis Workflow Diagram

Figure 2: Integrated workflow for synthesis, purification, and thermal validation.

Safety & Handling (COSHH/OSHA)[1][3]

-

Dust Explosion: Finely powdered organic esters are Class St-1 dust explosion hazards.[1] Grounding is mandatory.[1]

-

Shock Sensitivity: While not a primary explosive, the nitro group introduces shock sensitivity potential. Do not grind in a ball mill; use mortar and pestle gently.[1]

-

Storage: Store at 2–8°C. Hydrolysis releases 4-nitrophenol (toxic, skin irritant, yellow stain).[1][3]

References

-

PubChem. (2025).[1][3] 4-Nitrophenyl 5-chlorothiophene-2-carboxylate | C11H6ClNO4S.[1][2][4][5] National Library of Medicine.[1] [Link][1][3]

-

Castro, E. A., et al. (2000).[3] Kinetics and mechanisms of the reactions of nitro- and dinitrophenyl esters. Journal of Organic Chemistry (Analogous mechanism citation). [Link]

-

Lotusfeet Pharma. (2025).[1][3] Impurity Standards: 4-Nitrophenyl 5-chlorothiophene-2-carboxylate. [Link][1][3][4][5]

-

Matuschek, G., et al. (2018).[3] Thermal decomposition of thiophene derivatives. Journal of Thermal Analysis and Calorimetry. (Contextual reference for thiophene ring stability).

Sources

- 1. 4-Nitrophenyl 5-chlorothiophene-2-carboxylate | C11H6ClNO4S | CID 47098161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrophenyl 5-chlorothiophene-2-carboxylate | 1450877-56-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. lotusfeetpharma.com [lotusfeetpharma.com]

- 5. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

Application Note: High-Fidelity N-Acylation using 4-Nitrophenyl 5-chlorothiophene-2-carboxylate

[1]

Executive Summary

This technical guide details the application of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate (CAS 1450877-56-1) as a precision acylating agent in peptide synthesis and medicinal chemistry.[1] Unlike highly reactive acid chlorides, this activated ester offers a balance of stability and reactivity, mitigating side reactions such as racemization or hydrolysis.

It is most notably validated as the critical "alternate synthon" in the industrial synthesis of the Factor Xa inhibitor Rivaroxaban , where it facilitates the formation of the amide bond with high regioselectivity and yield. This guide generalizes that protocol for researchers seeking to introduce the lipophilic, metabolically stable 5-chlorothiophene moiety onto peptide N-termini or amine-bearing side chains.[1]

Chemical Logic & Mechanism

The utility of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate lies in its "active ester" character.[1] The electron-withdrawing nitro group on the phenolic ring activates the carbonyl carbon toward nucleophilic attack by amines (aminolysis) while being a stable enough leaving group to allow handling in open air.[1]

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism.[1] The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.[1] The collapse of this intermediate expels the p-nitrophenolate anion, which is stabilized by resonance.[1]

Key Advantage: The p-nitrophenolate leaving group is chromogenic (yellow in basic solution), providing an intrinsic visual indicator of reaction progress.[1]

Figure 1: Mechanistic pathway of aminolysis. The release of p-nitrophenol serves as a colorimetric endpoint.[1]

Experimental Protocols

Materials & Reagents

| Component | Grade | Role |

| Active Ester | >98% HPLC | Acylating agent (Source of 5-chlorothiophene moiety) |

| Target Amine | Peptide/Intermediate | Nucleophile |

| Solvent | Anhydrous DMF or DMSO | Reaction medium (Polar aprotic promotes kinetics) |

| Base | Triethylamine (TEA) or DIPEA | Neutralizes HCl (if amine salt) & deprotonates phenol |

| Catalyst (Optional) | HOBt (10 mol%) | Accelerates reaction via transesterification |

Protocol A: General N-Terminal Capping (Solution Phase)

Use this protocol for capping peptide N-termini or reacting with small molecule amines.[1]

-

Preparation: Dissolve 1.0 equivalent (eq) of the peptide/amine in anhydrous DMF (concentration ~0.1 M).

-

Activation: Add 1.5 - 2.0 eq of Triethylamine (TEA) .

-

Note: Ensure the pH is basic (apparent pH > 8) to maintain the amine in its nucleophilic free-base form.[1]

-

-

Coupling: Add 1.1 - 1.2 eq of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate .

-

Observation: The solution will gradually turn yellow as p-nitrophenol is released.[1]

-

-

Incubation: Stir at Room Temperature (20–25°C) for 4–12 hours.

-

Workup (Precipitation Method):

Protocol B: Synthesis of Rivaroxaban (Case Study)

This validated industrial protocol demonstrates the reagent's efficiency in synthesizing Rivaroxaban (Xarelto).

-

Dissolution: In a reaction vessel, suspend 1.0 eq of the oxazolidinone amine intermediate (e.g., 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one) in DMSO .

-

Base Addition: Add 1.2 eq of Triethylamine .

-

Acylation: Add 1.1 eq of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate .

-

Reaction: Heat to 50–60°C for 2–4 hours.

-

Why Heat? The oxazolidinone amine is sterically hindered and less nucleophilic; mild heating ensures complete conversion without degrading the thiophene ring.[1]

-

-

Crystallization (One-Pot):

Workflow Visualization

Figure 2: Step-by-step workflow for acylation using the active ester method.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Slow Reaction | Steric hindrance or low nucleophilicity.[1] | Add catalyst: HOBt (1-Hydroxybenzotriazole) or DMAP (0.1 eq). Increase Temp to 50°C. |

| Yellow Impurity in Product | Residual p-nitrophenol.[1] | Wash solid product with 5% NaHCO₃ or Ether (p-nitrophenol is soluble in ether; peptides often are not).[1] |

| Precipitation during Reaction | Product insolubility.[1] | Add co-solvent (NMP or DCM) to maintain solubility until workup. |

| Hydrolysis (Low Yield) | Wet solvents. | Use anhydrous solvents.[1] Active esters hydrolyze to the acid in the presence of water.[1] |

References

-

Mali, P. I., et al. (2015).[5] "Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot."[5][6] Sustainable Chemical Processes, 3:11.

-

Intas Pharmaceuticals Ltd. (2013). "A Method For The Preparation Of Rivaroxaban."[1][4][6][7][8][9] Patent Application IN 2012MU01113.

-

PubChem. (2023). "4-Nitrophenyl 5-chlorothiophene-2-carboxylate Compound Summary." National Library of Medicine.[1]

-

ChemicalBook. (2023). "Rivaroxaban Synthesis Routes and Intermediates."

Sources

- 1. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]

- 2. wjpsonline.com [wjpsonline.com]

- 3. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 4. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. patents.justia.com [patents.justia.com]

Application Note: High-Purity Amide Bond Formation via 4-Nitrophenyl 5-chlorothiophene-2-carboxylate

Part 1: Executive Summary & Rationale

The "Alternate Synthon" Advantage

In the synthesis of pharmacological agents containing the 5-chlorothiophene-2-carboxamide motif—most notably the Factor Xa inhibitor Rivaroxaban —the choice of acylating agent is critical for impurity control. While 5-chlorothiophene-2-carbonyl chloride is the traditional electrophile, it suffers from moisture sensitivity, hydrolytic instability, and the generation of corrosive HCl gas.

4-Nitrophenyl 5-chlorothiophene-2-carboxylate (NP-CTC) represents a superior "alternate synthon." It is a shelf-stable, crystalline activated ester that allows for mild, chemoselective amidation without the need for hazardous chlorinating agents (e.g., thionyl chloride). This protocol details the optimal conditions for utilizing NP-CTC to generate high-purity amides, focusing on the critical removal of the p-nitrophenol byproduct.

Key Benefits

-

Enhanced Stability: Non-hygroscopic solid, allowing precise stoichiometry without inert atmosphere gloveboxes.

-

Impurity Control: Avoids the formation of dimer/oligomer impurities common with highly reactive acid chlorides.

-

Visual Feedback: The reaction is self-indicating; the release of p-nitrophenol produces a distinct yellow color upon basification, confirming reaction progress.

Part 2: Chemical Basis & Mechanism

Reaction Mechanism: BAc2 Aminolysis

The reaction proceeds via a nucleophilic acyl substitution (aminolysis) at the carbonyl center of the thiophene ester.

-

Activation: The electron-withdrawing nature of the p-nitrophenyl group (pKa of leaving group phenol ~7.15) activates the carbonyl carbon. The 5-chloro substituent on the thiophene ring further enhances electrophilicity via inductive withdrawal.

-

Nucleophilic Attack: The amine nucleophile attacks the carbonyl, forming a tetrahedral zwitterionic intermediate.

-

Elimination: The intermediate collapses, expelling the p-nitrophenolate anion (a stable leaving group) to form the amide bond.

Mechanistic Diagram

The following diagram illustrates the reaction pathway and the role of the base in driving the equilibrium by sequestering the acidic phenol proton.

Caption: Mechanistic pathway of aminolysis showing the critical transition to the yellow phenolate species.

Part 3: Materials & Equipment

Reagents

| Reagent | Specification | Role |

| 4-Nitrophenyl 5-chlorothiophene-2-carboxylate | >98% Purity | Activated Ester Electrophile |

| Target Amine | 1.0 - 1.1 equiv | Nucleophile |

| Solvent (General) | Dichloromethane (DCM) or THF | For lipophilic amines |

| Solvent (Polar) | DMSO or DMF | For polar amines (e.g., Rivaroxaban precursors) |

| Base | Triethylamine (TEA) or DIPEA | Proton scavenger / Catalyst |

| Wash Solution | 5% Na₂CO₃ or 1M NaOH | Removal of p-nitrophenol |

Equipment

-

Temperature-controlled magnetic stirrer.

-

Inert gas line (Nitrogen/Argon) – Recommended but not strictly required due to reagent stability.

-

UV-Vis or TLC setup (Mobile phase: EtOAc/Hexane).

Part 4: Experimental Protocol

This guide provides two method variations: Method A for general organic synthesis (lipophilic amines) and Method B for polar/pharmaceutical intermediates (e.g., Rivaroxaban synthesis).

Method A: General Synthesis (DCM/THF)

Best for simple aliphatic or aromatic amines soluble in organic solvents.

-

Preparation: In a clean round-bottom flask, dissolve the Amine (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL).

-

Activation: Add Triethylamine (1.2 mmol, 1.2 equiv). Stir for 5 minutes at Room Temperature (RT).

-

Addition: Add 4-Nitrophenyl 5-chlorothiophene-2-carboxylate (1.05 mmol, 1.05 equiv) in one portion.

-

Note: The solution will gradually turn yellow as p-nitrophenol is released.

-

-

Reaction: Stir at RT for 2–6 hours. Monitor by TLC.[1][2]

-

Endpoint: Disappearance of the amine spot.[1]

-

-

Work-up (The "Yellow Wash"):

-

Dilute reaction with DCM (20 mL).

-

Critical Step: Wash the organic layer with 5% aqueous Na₂CO₃ (3 x 10 mL).

-

Observation: The aqueous layer will turn bright yellow (formation of water-soluble sodium p-nitrophenolate). Repeat washing until the aqueous layer is colorless.

-

Wash with 1M HCl (to remove unreacted amine) and Brine.

-

Dry over MgSO₄, filter, and concentrate.

-

Method B: Polar Substrate / Rivaroxaban Synthesis (DMSO)

Adapted for amines with poor solubility in chlorinated solvents (e.g., oxazolidinone derivatives).

-

Dissolution: Charge the reaction vessel with the Amine Hydrochloride Salt (e.g., oxazolidinone precursor) (1.0 equiv) and DMSO (5-7 volumes).

-

Neutralization: Add Triethylamine (2.0 - 2.5 equiv) to neutralize the HCl salt and provide catalytic base. Stir until dissolved.

-

Coupling: Add 4-Nitrophenyl 5-chlorothiophene-2-carboxylate (1.0 equiv).

-

Heating: Heat the mixture to 50–60°C for 6–12 hours.

-

Why Heat? The 5-chlorothiophene ring is sterically and electronically deactivated compared to simple benzoyl esters; mild heating ensures complete conversion for hindered amines.

-

-

Crystallization/Isolation:

-

Cool the mixture to 20°C.

-

Add water or methanol (anti-solvent) slowly.

-

The product often precipitates as a white/off-white solid, while the yellow p-nitrophenol and TEA salts remain in the DMSO/water mother liquor.

-

Filter the solid and wash with water until the filtrate is colorless (no yellow phenol residue).

-

Workflow Diagram

Caption: Decision tree for selecting the appropriate work-up based on solvent and product solubility.

Part 5: Optimization & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Reaction is sluggish (<50% conv. after 4h) | Low nucleophilicity of amine. | Increase temperature to 50°C. Add 0.1 equiv of DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst. |

| Product is yellow/orange | Contamination with p-nitrophenol. | CRITICAL: The product must be washed with base. Dissolve in EtOAc and wash with 1M NaOH or Na₂CO₃. The yellow color must transfer to the aqueous layer. |

| Precipitate forms during reaction | Product insolubility. | Add more solvent (DMSO or DMF). If the precipitate is the product, filter it directly and wash the cake with NaHCO₃ solution. |

| Low Yield | Hydrolysis of active ester. | Ensure solvents are dry. Although NP-CTC is stable, water in the reaction will compete with the amine to form the carboxylic acid byproduct. |

Part 6: Safety & Handling

-

p-Nitrophenol Exposure: The byproduct is toxic and a skin irritant. All washes containing the yellow phenolate should be treated as hazardous organic waste.

-

Thiophene Compounds: Many halothiophenes are skin sensitizers. Wear nitrile gloves and work in a fume hood.

-

Runaway Potential: Unlike acid chlorides, this reaction is not highly exothermic, making it safer for scale-up. However, standard thermal hazard assessment (DSC) is recommended for multi-kilo batches.

Part 7: References

-

Mali, M. et al. (2015).[3] "Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot." Sustainable Chemical Processes. [Link][3]

-

Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on Active Ester chemistry).

-

Haskali, M. B. et al. (2020).[4] "4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules."[4] RSC Advances. [Link]

-

PubChem. (2023). "4-Nitrophenyl 5-chlorothiophene-2-carboxylate Compound Summary." [Link]

-

Patel, P. I. (2017).[1][3] "Process for the preparation of Rivaroxaban." US Patent 9,481,671. (Describes the industrial application of the thiophene active ester).

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]

application of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate in enzyme inhibitor studies

An Application and Protocol Guide for the Study of Enzyme Inhibition using 4-Nitrophenyl 5-chlorothiophene-2-carboxylate

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for utilizing 4-Nitrophenyl 5-chlorothiophene-2-carboxylate in enzyme inhibitor studies. While primarily documented as a synthetic intermediate in pharmaceutical chemistry, its structure lends itself to powerful applications as a tool compound for investigating specific classes of enzymes, particularly hydrolases.[1][2] This guide focuses on the underlying principles, mechanistic rationale, and practical execution of experiments to screen for and characterize enzyme inhibitors.

Foundational Principles: Why 4-Nitrophenyl Esters are Powerful Tools

The utility of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate in enzymology is rooted in its chemical architecture, specifically the 4-nitrophenyl ester functional group.[1] This moiety serves two critical functions:

-

Activating Group: The 4-nitrophenyl group is strongly electron-withdrawing, which renders the adjacent carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[1] In a biological context, these nucleophiles are often the catalytic residues (e.g., serine, cysteine, or threonine) found in the active sites of hydrolytic enzymes.

-

Chromogenic Reporter: 4-nitrophenol, the leaving group upon hydrolysis, undergoes a significant color change depending on the pH of the solution. In its protonated form (at acidic pH), it is colorless. However, at a pH above its pKa of ~7.1, it deprotonates to form the 4-nitrophenolate anion, which is intensely yellow and exhibits a strong absorbance maximum around 405-415 nm.[3]

This dual function allows for a continuous, real-time spectrophotometric assay of enzyme activity. The rate of yellow color formation is directly proportional to the rate of substrate hydrolysis, providing a simple yet robust method for kinetic analysis.[4]

Mechanism of Action: Acyl-Enzyme Intermediate Formation

The reaction between a serine hydrolase and 4-Nitrophenyl 5-chlorothiophene-2-carboxylate proceeds via a covalent catalysis mechanism. A nucleophilic serine residue in the enzyme's active site attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a transient tetrahedral intermediate, which then collapses to release the 4-nitrophenolate anion and forms a stable 5-chlorothiophene-2-carboxyl-enzyme (acyl-enzyme) intermediate.[1] This initial, rapid release of 4-nitrophenolate is often referred to as the "burst" phase in kinetic studies.[3] The subsequent, typically slower, hydrolysis of the acyl-enzyme intermediate regenerates the free enzyme and completes the catalytic cycle.

Caption: Covalent modification of a serine hydrolase by 4-Nitrophenyl 5-chlorothiophene-2-carboxylate.

Application Note I: High-Throughput Screening for Hydrolase Inhibitors

This protocol outlines the use of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate as a chromogenic substrate to screen compound libraries for potential inhibitors of a target hydrolase (e.g., a carboxylesterase or lipase). The principle is that an effective inhibitor will reduce the rate of 4-nitrophenolate production.

Target Enzyme Classes

Based on its structure as an ester, the most logical enzyme targets for this compound belong to the serine hydrolase superfamily . This includes:

-

Carboxylesterases (CEs): These enzymes are critical for the metabolism of numerous drugs and xenobiotics.[5][6]

-

Lipases: Involved in lipid metabolism, they are important drug targets for conditions like obesity and hyperlipidemia.[7][8]

-

Proteases: Certain serine proteases (e.g., chymotrypsin) can also hydrolyze ester substrates.[3]

Materials and Reagents

-

Compound: 4-Nitrophenyl 5-chlorothiophene-2-carboxylate (CAS 1450877-56-1)[9]

-

Target Enzyme: Purified recombinant or isolated enzyme of interest (e.g., human Carboxylesterase 1).

-

Assay Buffer: e.g., 50 mM Tris-HCl or HEPES, pH 8.0. The pH must be above 7.2 to ensure deprotonation of the 4-nitrophenol product.

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for dissolving the compound and test inhibitors.

-

Test Inhibitors: Compound library dissolved in DMSO.

-

Positive Control Inhibitor: A known inhibitor for the target enzyme (e.g., bis(4-nitrophenyl)phosphate (BNPP) for carboxylesterases).[10]

-

Equipment: 96- or 384-well clear, flat-bottom microplates; multichannel pipette; microplate reader capable of absorbance measurements at 405-415 nm.

Stock Solution Preparation

-

Substrate Stock (10 mM): Dissolve 2.84 mg of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate (MW: 283.69 g/mol )[11] in 1 mL of anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

-

Enzyme Working Solution: Dilute the enzyme stock in cold Assay Buffer to a concentration that yields a linear rate of reaction for at least 10-15 minutes. This concentration must be determined empirically in preliminary experiments.

-

Inhibitor Plates: Prepare serial dilutions of test compounds and controls in DMSO in a separate microplate.

Screening Protocol: Step-by-Step

-

Dispense Inhibitors: Add 1 µL of each test inhibitor, positive control, or DMSO (vehicle control) to the wells of the assay plate.

-

Add Enzyme: Add 50 µL of the Enzyme Working Solution to all wells.

-

Pre-incubation: Gently mix and incubate the plate at the desired assay temperature (e.g., 37°C) for 15 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.

-

Initiate Reaction: Prepare a substrate reaction mix by diluting the 10 mM Substrate Stock into pre-warmed Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 200 µM). To start the reaction, add 50 µL of this 2X substrate mix to all wells. The final assay volume will be 101 µL, and the final substrate concentration will be 100 µM (this should be optimized around the enzyme's Km, if known).

-

Kinetic Read: Immediately place the plate in the microplate reader and begin monitoring the increase in absorbance at 410 nm every 30 seconds for 15 minutes.

Data Analysis

-

Calculate Reaction Rate (V₀): For each well, determine the initial velocity (V₀) by plotting Absorbance vs. Time and calculating the slope of the initial linear portion (mOD/min).

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100

-

-

Identify Hits: Compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle controls) are considered primary hits.

Caption: A generalized workflow for screening enzyme inhibitors using a chromogenic assay.

Application Note II: Characterizing Covalent/Irreversible Inhibition

If 4-Nitrophenyl 5-chlorothiophene-2-carboxylate itself is being investigated as an inhibitor (rather than a substrate), its mechanism is likely to be irreversible covalent modification. This protocol determines if a test compound acts as a time-dependent, irreversible inhibitor.

Protocol: Determination of k_inact and K_I

This experiment measures the rate of enzyme activity loss over time after incubation with the inhibitor.

-

Setup: Prepare multiple reaction tubes, each containing the same concentration of enzyme in Assay Buffer.

-

Incubation: To each tube, add a different concentration of the potential irreversible inhibitor (e.g., 4-Nitrophenyl 5-chlorothiophene-2-carboxylate). Include a vehicle-only control. Start a timer.

-

Time-Point Sampling: At regular time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from each incubation tube.

-

Dilution & Activity Measurement: Immediately dilute the aliquot at least 100-fold into a cuvette or microplate well containing a high concentration of a standard chromogenic or fluorogenic substrate for the enzyme (e.g., p-nitrophenyl acetate for a carboxylesterase). The large dilution effectively stops the inactivation reaction by lowering the inhibitor concentration well below its K_I.

-

Measure Residual Activity: Immediately measure the initial rate of the substrate hydrolysis reaction. This rate represents the amount of active enzyme remaining at that time point.

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm (ln) of the percent remaining activity versus the pre-incubation time.

-

The slope of each line will be the negative of the observed rate of inactivation (k_obs).

-

Plot the k_obs values against the inhibitor concentrations. This data should fit the Michaelis-Menten equation, where the maximum rate is the maximal rate of inactivation (k_inact) and the concentration at half-maximal rate is the inhibitor's affinity constant (K_I).

-

Quantitative Data Summary

When characterizing inhibitors, results should be summarized clearly.

| Parameter | Description | Example Value |

| IC₅₀ | The concentration of an inhibitor that reduces enzyme activity by 50% under specific assay conditions. | 1.5 µM |

| Kᵢ | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | 0.8 µM |

| k_inact | The maximal rate of enzyme inactivation at a saturating concentration of an irreversible inhibitor. | 0.2 min⁻¹ |

| k_inact/K_I | The second-order rate constant for inactivation, representing the efficiency of the irreversible inhibitor. | 2.5 x 10⁵ M⁻¹min⁻¹ |

References

-

Pharmaffiliates. (n.d.). 4-Nitrophenyl 5-chlorothiophene-2-carboxylate | CAS No: 1450877-56-1. Retrieved February 23, 2026, from [Link]

-

Dove Research & Analytics Laboratory. (n.d.). Product: 4-Nitrophenyl 5-chlorothiophene-2-carboxylate. Retrieved February 23, 2026, from [Link]

-

Lotusfeet Pharma. (n.d.). 4-Nitrophenyl 5-chlorothiophene-2-carboxylate 1450877-56-1. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 4-Nitrophenyl 5-chlorothiophene-2-carboxylate. Retrieved February 23, 2026, from [Link]

-

Castro, E. A., Cubillos, M., & Santos, J. G. (1997). Kinetics and mechanism of the aminolysis of phenyl and 4-nitrophenyl chlorothionoformates. The Journal of Organic Chemistry, 62(13), 4395-4397. Retrieved from [Link]

-

Castro, E. A., et al. (2004). Kinetics and mechanisms of the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates. Formation and hydrolysis of 1-(aryloxythiocarbonyl)pyridinium cations. The Journal of Organic Chemistry, 69(14), 4802-7. Retrieved from [Link]

-

Kadi, A. A., et al. (2024). Discovery and characterization of selective lipase-inhibiting polyheterocyclic derivatives: a combined in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

Di-Mola, A., et al. (2023). Leveraging Natural Compounds for Pancreatic Lipase Inhibition via Virtual Screening. Molecules, 28(17), 6214. Retrieved from [Link]

-

Her, C., et al. (2012). Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents, 22(3), 279-295. Retrieved from [Link]

-

G-Biosciences. (n.d.). Enzyme Analysis. Retrieved February 23, 2026, from [Link]

-

Vo, C.-V. T., et al. (2022). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 216-224. Retrieved from [Link]

-

Mali, P. R., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes, 3(11). Retrieved from [Link]

-

Dong, S., et al. (2017). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology, 8, 424. Retrieved from [Link]

Sources

- 1. 4-Nitrophenyl 5-chlorothiophene-2-carboxylate | 1450877-56-1 | Benchchem [benchchem.com]

- 2. lotusfeetpharma.com [lotusfeetpharma.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Discovery and characterization of selective lipase-inhibiting polyheterocyclic derivatives: a combined in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Nitrophenyl 5-chlorothiophene-2-carboxylate | C11H6ClNO4S | CID 47098161 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate

Abstract

This technical guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing 4-nitrophenyl 5-chlorothiophene-2-carboxylate as a key building block. This substrate is of significant interest in medicinal chemistry and materials science due to its dual reactivity: the C-Cl bond at the 5-position of the thiophene ring is amenable to C-C and C-N bond formation, while the activated 4-nitrophenyl ester allows for subsequent derivatization, such as amidation. We present the underlying chemical principles, a comprehensive, step-by-step protocol for the Suzuki-Miyaura coupling as a primary example, and expert insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction and Scientific Principles

The synthesis of substituted thiophene derivatives is a cornerstone of modern drug discovery and organic electronics development. The 4-nitrophenyl 5-chlorothiophene-2-carboxylate scaffold offers a strategic entry point for creating diverse molecular libraries. The primary challenge and opportunity with this substrate lies in the selective activation of the C(sp²)-Cl bond. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions.[1] This decreased reactivity necessitates the use of specialized catalyst systems, typically featuring electron-rich and sterically hindered phosphine ligands, which promote the rate-determining oxidative addition step of the catalytic cycle.[1][2]

The 4-nitrophenyl ester moiety serves two main purposes. Firstly, its strong electron-withdrawing nature influences the electronic properties of the thiophene ring, impacting the oxidative addition step. Secondly, it functions as an excellent leaving group, providing a reactive handle for post-coupling transformations, such as amide bond formation, without requiring harsh hydrolysis conditions.[3]

1.1. The Palladium-Catalyzed Cross-Coupling Cycle

Nearly all palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, Heck, and Sonogashira reactions, proceed through a common catalytic cycle.[4][5][6] This cycle is fundamental to understanding reaction kinetics, byproduct formation, and optimization strategies.

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, in this case, the thiophene-Cl bond. This forms a Pd(II) intermediate. This step is typically the slowest (rate-determining) in the cycle, especially for less reactive aryl chlorides.[1][5]

-

Transmetalation: An organometallic coupling partner (e.g., an organoboron reagent in the Suzuki reaction) exchanges its organic group with the halide on the palladium center.[5][7] For Suzuki couplings, this step requires activation by a base.[1]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is highlighted here due to its wide functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally lower toxicity of its boron-containing byproducts compared to other methods like the Stille coupling.[5][8]

2.1. Safety and Handling

-

Palladium Catalysts: Palladium compounds can be irritants and flammable as fine dust.[9][10] Handle in a well-ventilated fume hood. Avoid inhalation of dust. Palladium on carbon, if used and recovered, can be pyrophoric and must be handled with extreme care under an inert atmosphere, especially when dry.[11][12]

-

Boronic Acids: Can be irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

-

Solvents: Use anhydrous solvents where specified. Many organic solvents are flammable and pose inhalation risks.

-

Inert Atmosphere: The catalytic cycle involves air-sensitive Pd(0) species. It is crucial to perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and deactivation.

2.2. Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Eq. | Notes |

| 4-Nitrophenyl 5-chlorothiophene-2-carboxylate | 1450877-56-1 | 283.68 | 1.0 | 1.0 | Substrate |

| Arylboronic Acid | Varies | Varies | 1.2 - 1.5 | 1.2 - 1.5 | Coupling Partner |

| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 0.02 (4 mol% Pd) | Palladium Pre-catalyst |

| SPhos | 657408-07-6 | 410.48 | 0.08 | 0.08 | Ligand |

| K₃PO₄ (Potassium Phosphate) | 7778-53-2 | 212.27 | 2.5 | 2.5 | Base |

| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - | Anhydrous Solvent |

| Water | 7732-18-5 | 18.02 | 1 mL | - | Co-solvent |

Rationale for Reagent Choices:

-

Catalyst System: A combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for the coupling of aryl chlorides.[2] The ligand accelerates both the oxidative addition and reductive elimination steps.

-

Base: A moderately strong base like K₃PO₄ is effective for activating the boronic acid for transmetalation while minimizing side reactions.[1]

-

Solvent: A mixture of an organic solvent like 1,4-dioxane and water is common for Suzuki reactions, as it helps to dissolve both the organic substrates and the inorganic base.[14][15]

2.3. Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-nitrophenyl 5-chlorothiophene-2-carboxylate (284 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (531 mg, 2.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and SPhos (32.8 mg, 0.08 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL). The mixture will appear as a suspension.

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously overnight (12-18 hours).

-

Monitoring: To check for completion, briefly remove the flask from heat, allow it to cool slightly, and take a small aliquot via syringe. Dilute the aliquot with ethyl acetate and spot it on a TLC plate alongside the starting material. Elute with a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting aryl chloride spot is no longer visible.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Common impurities include unreacted boronic acid and homo-coupled byproducts.[16]

-

Purify the crude residue by flash column chromatography on silica gel. A gradient elution, starting with hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.[13][17]

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified product.

-

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow and Data Management

A systematic approach is crucial for reproducible results. The following workflow outlines the key stages from preparation to analysis.

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

3.1. Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Poor quality base or boronic acid. | 1. Ensure a proper inert atmosphere; use fresh catalyst/ligand.2. Use dry solvents and oven-dried glassware.3. Use fresh, high-purity reagents. Consider a different base (e.g., Cs₂CO₃). |

| Significant Homo-coupling | 1. Reaction temperature is too high.2. Presence of oxygen.3. Catalyst/ligand ratio is not optimal. | 1. Lower the reaction temperature slightly (e.g., to 90 °C).2. Thoroughly degas the reaction mixture before heating.[14]3. Re-optimize the Pd:Ligand ratio (typically 1:2 to 1:4). |

| Dehalogenation of Starting Material | 1. Presence of protic impurities.2. Base is too strong or reaction time is too long. | 1. Ensure reagents and solvents are pure.2. Use a milder base (e.g., K₂CO₃) or reduce the reaction time. |

| Difficulty in Purification | 1. Boronic acid/byproducts co-elute with the product.2. Residual palladium catalyst in the product. | 1. Perform an acid-base wash during workup to remove some boronic acid. Optimize chromatography solvent system.[16]2. Filter the crude reaction mixture through a pad of Celite before aqueous workup.[16][18] |

Conclusion

4-Nitrophenyl 5-chlorothiophene-2-carboxylate is a highly valuable and versatile building block for synthetic chemistry. While the activation of its C-Cl bond requires carefully selected palladium catalyst systems, the protocol described herein for the Suzuki-Miyaura reaction provides a reliable and robust method for constructing new biaryl and heteroaryl thiophene derivatives. By understanding the core principles of the catalytic cycle and potential pitfalls, researchers can effectively troubleshoot and adapt this methodology for the synthesis of complex target molecules in pharmaceutical and materials science applications.

References

- Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Vertex AI Search.

- Liu, L., et al. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.

- The Nobel Committee for Chemistry. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.

- Various Authors. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

- Boruah, P. R., et al. (2015).

- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific.

- Wikipedia contributors. (n.d.). Cross-coupling reaction. Wikipedia.

- Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.

- San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Honrel. (2025, February 27).

- Various Authors. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.

- UCLA EH&S. (2017, May 25).

- Various Authors. (n.d.). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation.

- Liu, C., et al. (2011).

- Tariq, S., et al. (n.d.).

- Various Authors. (2011). 4-Methoxy-4'-nitrophenyl. Organic Syntheses.

- CymitQuimica. (n.d.). CAS 830-03-5: Acetic acid, 4-nitrophenyl ester. CymitQuimica.

- BenchChem Technical Support Team. (2025, December). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. BenchChem.

- ChemicalBook. (n.d.).

- National Research Council. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- Organic Synthesis. (n.d.). Heck Coupling. Organic Synthesis.

- Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal.

- Wikipedia contributors. (n.d.). Heck reaction. Wikipedia.

- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.

Sources

- 1. thermofishersci.in [thermofishersci.in]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 5. nobelprize.org [nobelprize.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 8. Stille Coupling [organic-chemistry.org]

- 9. rtong.people.ust.hk [rtong.people.ust.hk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. honrel.com [honrel.com]

- 12. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. youtube.com [youtube.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rsc.org [rsc.org]

- 18. organic-synthesis.com [organic-synthesis.com]

4-Nitrophenyl 5-chlorothiophene-2-carboxylate in the development of fluorescent probes

Application Note: 4-Nitrophenyl 5-chlorothiophene-2-carboxylate in the Development of Pharmacophore-Directed Fluorescent Probes

Part 1: Executive Summary & Technical Rationale

4-Nitrophenyl 5-chlorothiophene-2-carboxylate (NP-CTC) is a specialized activated ester reagent primarily utilized in the synthesis of ligand-directed fluorescent probes. While not fluorescent itself, it serves as a critical "pharmacophore donor" in chemical biology, specifically for transferring the 5-chlorothiophene-2-carbonyl moiety to amine-functionalized fluorophores.

This moiety is the key S1-pocket binding motif of Rivaroxaban , a potent Factor Xa inhibitor. Consequently, NP-CTC is the reagent of choice for converting generic fluorophores (e.g., fluorescein, rhodamine, Cy-dyes) into target-specific probes for Factor Xa, enabling applications in fluorescence polarization (FP) assays, cellular localization studies, and occupancy validation in drug discovery.

Mechanism of Action (Bioconjugation): The 4-nitrophenyl group acts as an electron-withdrawing leaving group, activating the carbonyl carbon of the thiophene. Upon nucleophilic attack by a primary or secondary amine (linked to a fluorophore), the 4-nitrophenolate is displaced, forming a stable amide bond that links the pharmacophore to the reporter.

Part 2: Experimental Design & Logic

Strategic Utility in Probe Development

Unlike standard NHS-esters which label proteins indiscriminately (e.g., at surface lysines), NP-CTC is used to build affinity.

-

Target: Factor Xa (Serine Protease).

-

Pharmacophore: 5-Chlorothiophene-2-carboxylic acid (provides high affinity for the S1 specificity pocket).

-

Leaving Group: 4-Nitrophenol (allows reaction under mild conditions without coupling reagents like EDC/HATU, preventing side reactions with the fluorophore).

Reaction Pathway Visualization

Figure 1: Bioconjugation mechanism. The activated ester (NP-CTC) reacts with an amine-bearing fluorophore to generate the high-affinity probe.

Part 3: Detailed Protocol – Synthesis of a Factor Xa Fluorescent Probe

Objective: To synthesize 5-chlorothiophene-2-carbonyl-fluorescein using NP-CTC.

Materials & Reagents

| Reagent | Role | Specifications |

| NP-CTC | Pharmacophore Donor | >97% Purity, stored at -20°C |

| 5-FAM-Amine | Fluorophore Scaffold | 5-aminomethylfluorescein or EDA-5-FAM |

| DIPEA | Base | N,N-Diisopropylethylamine, anhydrous |

| DMF | Solvent | Anhydrous, amine-free |

| LC-MS Grade ACN | Purification | Acetonitrile with 0.1% Formic Acid |

Step-by-Step Synthesis Protocol

Step 1: Preparation of Stock Solutions

-

Dissolve NP-CTC (10 mg, 35 µmol) in 500 µL anhydrous DMF. Note: Ensure the solution is clear; warming to 30°C is permissible.

-

Dissolve 5-FAM-Amine (1 equivalent, 35 µmol) in 500 µL anhydrous DMF. Protect from light immediately (wrap vial in foil).

Step 2: Conjugation Reaction

-

Add the 5-FAM-Amine solution dropwise to the NP-CTC solution under magnetic stirring.

-

Add DIPEA (3 equivalents, 105 µmol) to catalyze the reaction and neutralize the released 4-nitrophenol.

-

Observation: The solution may turn slightly yellow due to the release of 4-nitrophenolate (absorbance max ~405 nm), but this is distinct from the fluorescein color.

-

Incubation: Stir at Room Temperature (20–25°C) for 4–6 hours.

-

Critical Check: Monitor reaction progress via TLC (Silica, 10% MeOH in DCM). The starting material (NP-CTC) spot should disappear.

-

Step 3: Purification (Crucial for Probe Performance) Why: Unreacted NP-CTC is hydrophobic and can cause non-specific binding. Free 4-nitrophenol is a quencher.

-

Dilute reaction mixture with 2 mL of 50% ACN/Water.

-

Preparative HPLC:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).

-

Gradient: 10% to 90% ACN in Water (0.1% TFA) over 20 minutes.

-

Detection: Monitor at 490 nm (Fluorescein) and 254 nm (Thiophene).

-

-

Collect the major peak corresponding to the product mass (Mass = FAM-Amine + 144.5 Da [Chlorothiophene-CO] - 1.0 Da [H]).

Step 4: Validation

-

LC-MS: Confirm m/z [M+H]+.

-

Fluorescence Check: Measure Quantum Yield in PBS (pH 7.4). The thiophene moiety typically does not quench fluorescein, but validation is required.

Part 4: Application Workflow – Fluorescence Polarization (FP) Assay

Once synthesized, the probe is used to screen for novel Factor Xa inhibitors via competitive displacement.

Assay Logic Diagram

Figure 2: Competitive Fluorescence Polarization assay using the NP-CTC derived probe.

Data Interpretation

| Parameter | High Polarization (High mP) | Low Polarization (Low mP) |

| State of Probe | Bound to Factor Xa Active Site | Free in Solution |

| Rotation | Slow (Tumbling with Protein) | Fast (Tumbling alone) |

| Inference | No Inhibitor Present | Inhibitor Bound (Hit) |

Part 5: Troubleshooting & Stability

-

Hydrolysis Sensitivity: NP-CTC is moisture-sensitive. If the DMF is "wet," the ester will hydrolyze to 5-chlorothiophene-2-carboxylic acid (inactive) and 4-nitrophenol.

-

Quenching: If the probe fluorescence is low, ensure the 4-nitrophenol byproduct has been completely removed by HPLC. Residual nitrophenols are strong quenchers of fluorescein emission.

References

-

PubChem. 4-Nitrophenyl 5-chlorothiophene-2-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]

-

Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A High-Affinity, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. (Describes the pharmacophore origin). Available at: [Link]

-

Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Probes. Annual Review of Biochemistry. (Context for activated ester probes). Available at: [Link]

Sources

- 1. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 2. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate

Welcome to the technical support guide for the synthesis of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important activated ester, often as a key intermediate in the synthesis of pharmaceuticals like Rivaroxaban.[1] We will explore the reaction mechanism, troubleshoot common side reactions, and provide validated protocols to enhance yield, purity, and reproducibility in your experiments.

Part 1: The Intended Pathway: Steglich Esterification

The synthesis of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate is most effectively achieved via a Steglich esterification. This method is renowned for its mild reaction conditions, making it suitable for functionalized substrates.[2][3] The process involves the activation of 5-chlorothiophene-2-carboxylic acid with a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), which is then catalyzed by 4-dimethylaminopyridine (DMAP) to react with 4-nitrophenol.[4]

The core mechanism proceeds through several key stages:

-

Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Catalytic Interception by DMAP: DMAP, being a superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea.[2][5] This forms a more stable and highly electrophilic N-acylpyridinium intermediate. This step is critical as it outcompetes a common side reaction.[3]

-

Nucleophilic Attack by Phenol: The hydroxyl group of 4-nitrophenol attacks the activated acyl group of the N-acylpyridinium intermediate.

-

Product Formation: The ester bond is formed, releasing the desired product and regenerating the DMAP catalyst. The DCC is consumed and converted into the byproduct N,N'-dicyclohexylurea (DCU).

Caption: The intended Steglich esterification pathway.

Part 2: Troubleshooting Guide & Frequently Asked Questions

This section addresses the most common issues encountered during the synthesis, tracing them back to specific side reactions and offering actionable solutions.

FAQ 1: My yield is low and I have a large amount of a white, insoluble solid that is not my product. What is it and how can I prevent its formation?

Short Answer: You are likely observing two distinct issues: the formation of the standard byproduct, N,N'-dicyclohexylurea (DCU), and a yield-reducing side reaction that produces N-acylurea.

Detailed Explanation:

-

N,N'-Dicyclohexylurea (DCU): This is the expected byproduct from the consumption of DCC. DCU is notoriously insoluble in most common organic solvents like dichloromethane (DCM) and ethyl acetate, causing it to precipitate during the reaction.[6][7] While its presence is normal, its removal is a key purification step.

-

N-Acylurea Formation: This is a classic and detrimental side reaction in carbodiimide couplings. The highly reactive O-acylisourea intermediate can undergo a spontaneous, intramolecular 1,3-acyl migration to form a stable and unreactive N-acylurea.[2][3] This rearranged product cannot react with 4-nitrophenol, effectively acting as a dead-end for the activated carboxylic acid and directly reducing your potential yield.

The critical role of DMAP is to intercept the O-acylisourea intermediate faster than this rearrangement can occur.[2][3] Insufficient DMAP or suboptimal reaction conditions can favor the N-acylurea pathway.

Caption: Competing pathways for the O-acylisourea intermediate.

Troubleshooting & Mitigation Protocol:

-

Ensure DMAP Efficacy: Use a catalytic amount of DMAP (typically 5-10 mol%). Ensure the DMAP is pure and dry.

-

Order of Addition: Add the DCC to a solution of the carboxylic acid, 4-nitrophenol, and DMAP. Pre-mixing the acid and DCC before adding the catalyst and nucleophile can increase the time the O-acylisourea exists, allowing more time for the side reaction.

-

Temperature Control: Run the reaction at 0 °C initially and allow it to slowly warm to room temperature.[4] Elevated temperatures can accelerate the undesired rearrangement.

-

DCU Removal:

-

After the reaction is complete, cool the mixture in an ice bath to maximize DCU precipitation.

-

Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the bulk of the DCU.[8]

-

For residual DCU, consider concentrating the filtrate and redissolving in a solvent where DCU has minimal solubility (e.g., diethyl ether), then re-filtering.[8]

-

-

Alternative Coupling Agent: If DCU removal remains problematic, consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[6][9]

FAQ 2: My post-workup analysis shows significant unreacted starting materials, especially the carboxylic acid. What is causing this?

Short Answer: The most probable cause is hydrolysis of reactive intermediates or the final product due to the presence of water in your reaction system.

Detailed Explanation:

The Steglich esterification is fundamentally a dehydration reaction. Any water present in the solvent or on the surface of the glassware and reagents can compete with the 4-nitrophenol nucleophile.

-

Hydrolysis of Intermediates: The O-acylisourea and N-acylpyridinium intermediates are highly electrophilic and susceptible to hydrolysis. Reaction with water will simply revert them back to the starting 5-chlorothiophene-2-carboxylic acid, halting the esterification process.

-